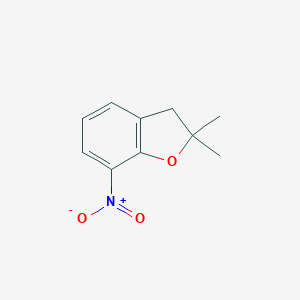

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-7-nitro-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-10(2)6-7-4-3-5-8(11(12)13)9(7)14-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZNLPNVEXRNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065438 | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13414-55-6 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13414-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-NITROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZZ5NN49BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 2,3 Dihydro 2,2 Dimethyl 7 Nitrobenzofuran

Established and Evolving Synthetic Routes to 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran

The construction of the this compound scaffold can be achieved through several strategic pathways, each with its own set of advantages and challenges. These routes often involve the careful orchestration of cyclization, rearrangement, and functional group transformations.

Nitration-Reduction Sequences for Dihydrobenzofuran Ring Systems

While direct nitration of the parent 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) is a plausible route, the regioselectivity of the reaction is a critical consideration. The directing effects of the ether oxygen and the alkyl substituents on the aromatic ring influence the position of nitration. Typically, nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, are employed for the nitration of five-membered heterocyclic rings. researchgate.net

Following the introduction of the nitro group at the 7-position, subsequent reduction of the nitro group to an amine opens up avenues for further functionalization, which is a common strategy in the synthesis of related bioactive molecules. prepchem.com

Claisen Rearrangement and Subsequent Cyclization Strategies

A prominent and commercially significant method for the synthesis of this compound involves a tandem Claisen rearrangement and cyclization reaction. prepchem.com This process typically starts from 1-methallyloxy-2-nitrobenzene. prepchem.com The thermal rearrangement of this precursor leads to an intermediate which then undergoes intramolecular cyclization to form the desired dihydrobenzofuran ring system. prepchem.com

The Claisen rearrangement is a powerful tool in organic synthesis for the formation of C-C bonds and has been applied in various contexts for the synthesis of complex molecules. rsc.orgnih.gov The efficiency of the subsequent cyclization can often be enhanced by the presence of a catalyst. google.com

| Starting Material | Key Transformation | Product | Reference |

| 1-Methallyloxy-2-nitrobenzene | Thermal Rearrangement and Cyclization | This compound | prepchem.com |

This table summarizes the Claisen rearrangement approach to the synthesis of this compound.

Strategies for macrocyclization, while generally applied to larger ring systems, share mechanistic underpinnings with intramolecular cyclizations used in the synthesis of smaller heterocyclic compounds. nih.govuni-kiel.deresearchgate.net The principles of pre-organizing the linear precursor to favor ring closure are universally applicable.

Alternative Synthetic Pathways from Ortho-Nitrophenol and Catechol Precursors

Alternative synthetic strategies commence from readily available starting materials like ortho-nitrophenol and catechol. chembk.com The synthesis from catechol involves its reaction with methallyl chloride to form 2-methallyloxyphenol, which is then rearranged and cyclized. google.comchembk.com While this method can provide good yields of the corresponding 7-hydroxy derivative, the cost of catechol can be a limiting factor for large-scale production. google.com

The ortho-nitrophenol method is more direct for obtaining the nitro-substituted target compound. chembk.com The synthesis of the precursor 1-methallyloxy-2-nitrobenzene can be achieved through the Williamson ether synthesis by reacting ortho-nitrophenol with a methallyl halide.

| Precursor | Key Reagents | Intermediate/Product | Reference |

| Catechol | Methallyl chloride | 2-Methallyloxyphenol | google.comchembk.com |

| Ortho-Nitrophenol | Methallyl halide | 1-Methallyloxy-2-nitrobenzene | prepchem.com |

This table outlines alternative precursors for the synthesis of the this compound scaffold.

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. The synthesis of this compound and its precursors is no exception, with various catalytic systems being explored.

Application of Acidic and Transition Metal Catalysts

Acidic catalysts are effective in promoting the cyclization step of the Claisen rearrangement product. google.com Materials such as pyridine (B92270) hydrochloride, phosphoric acid, and formic acid have been shown to be effective. google.com

Transition metal catalysts, particularly those based on palladium and copper, are widely used in the synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.net These catalysts are often employed in cross-coupling and C-H activation reactions to construct the heterocyclic core. nih.gov While not always directly applied to the synthesis of the 7-nitro derivative, the methodologies are transferable. For instance, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids provides a route to substituted benzofurans. researchgate.net

Role of Lewis Acids and Clay-Based Catalysts

Lewis acids, such as ferric chloride and magnesium chloride, have demonstrated excellent catalytic activity in the cyclization of methallylphenols, often at low catalyst loadings. google.com Other Lewis acids like zinc bromide have been used in the rearrangement of related benzofuran (B130515) precursors. arkat-usa.org The application of Lewis acids can facilitate domino reactions, leading to the efficient construction of complex molecular architectures. rsc.org

Clay-based catalysts, such as proton-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Maghnite-H+), are gaining attention as green, recyclable, and inexpensive catalysts for various organic transformations. nih.govresearchgate.net While specific applications to the synthesis of this compound are not extensively documented, their acidic nature and high surface area make them promising candidates for catalyzing the cyclization step. nih.gov These solid acid catalysts can offer advantages in terms of ease of separation and reduced environmental impact. nih.govresearchgate.net

| Catalyst Type | Examples | Application in Dihydrobenzofuran Synthesis | Reference |

| Brønsted Acids | Phosphoric acid, Formic acid | Cyclization | google.comfrontiersin.org |

| Lewis Acids | Ferric chloride, Magnesium chloride, Zinc bromide | Cyclization, Rearrangement | google.comarkat-usa.org |

| Transition Metals | Palladium, Copper | C-H activation, Cross-coupling, Annulation | nih.govresearchgate.net |

| Clay-Based Catalysts | Montmorillonite (Maghnite-H+) | General acid catalysis (potential for cyclization) | nih.govresearchgate.net |

This table provides an overview of various catalysts employed in the synthesis of dihydrobenzofuran systems.

Derivatization and Functionalization Strategies from this compound

The chemical reactivity of this compound is largely centered around the transformation of the aromatic nitro group. This functional group serves as a key precursor for the introduction of other functionalities, thereby enabling the synthesis of a diverse library of benzofuran derivatives.

Reductive Transformations to Amino-Dihydrobenzofurans

The conversion of the nitro group to a primary amine is a pivotal step in the derivatization of this compound. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. The process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).

A documented procedure for this reduction involves dissolving this compound in a suitable solvent, such as tetrahydrofuran, and treating the solution with hydrogen gas under pressure in the presence of a 10% palladium-on-charcoal catalyst. epo.org The reaction proceeds to completion, after which the catalyst is removed by filtration. The resulting amine is often isolated as its hydrochloride salt by treating the ethereal solution with anhydrous hydrogen chloride to facilitate precipitation and purification. epo.org This method provides a high yield of the desired 7-amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride, a stable and versatile intermediate for further synthetic modifications.

| Reactant | Reagents & Catalysts | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | H₂, 10% Palladium-on-charcoal | Tetrahydrofuran | 50 p.s.i.g. H₂ | 7-Amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride | High |

Diazotization and Hydrolytic Conversion to Hydroxy-Dihydrobenzofurans

The primary amino group of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran serves as a gateway to further functionalization through diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.

Specifically, a chilled aqueous solution of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride and concentrated hydrochloric acid can be treated with a solution of sodium nitrite. epo.org The dropwise addition of the nitrite solution under controlled temperature is crucial to prevent the decomposition of the unstable diazonium salt. The resulting 2,3-dihydro-2,2-dimethyl-7-benzofurandiazonium salt is a highly reactive intermediate.

For the synthesis of the corresponding hydroxy derivative, the diazonium salt is subsequently subjected to hydrolysis. This is typically achieved by warming the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and its displacement by water yields the desired 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This phenolic compound is a valuable precursor for the synthesis of other derivatives, particularly ethers.

| Reactant | Reagents | Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| 7-Amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride | 1. Sodium nitrite, Hydrochloric acid 2. Water, Heat | 0-5 °C for diazotization, then warming for hydrolysis | 2,3-Dihydro-2,2-dimethyl-7-benzofurandiazonium salt | 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran |

Design and Synthesis of Novel Ether-Linked Benzofuran Derivatives

The phenolic hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is a prime site for the introduction of a wide variety of ether functionalities. The design of such derivatives is often driven by the search for molecules with specific biological or material properties. A series of new ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been designed and synthesized, highlighting the importance of this synthetic route. researchgate.net

A common and versatile method for the synthesis of these ether-linked derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide is then reacted with an alkyl halide or another electrophile containing a good leaving group (e.g., tosylate) to form the corresponding ether. The choice of the alkylating agent allows for the introduction of a diverse range of substituents, leading to novel ether-linked benzofuran derivatives.

The reaction conditions for the Williamson ether synthesis can be tailored based on the reactivity of the specific alkylating agent and the desired scale of the reaction. The progress of the reaction is typically monitored by chromatographic techniques, and the final products are purified by methods such as column chromatography or recrystallization.

| Reactant | General Reagents | Reaction Type | Product |

|---|---|---|---|

| 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Williamson Ether Synthesis | 7-Alkoxy-2,3-dihydro-2,2-dimethylbenzofuran |

Detailed Reactivity Profiles and Mechanistic Investigations of 2,3 Dihydro 2,2 Dimethyl 7 Nitrobenzofuran

Electronic and Steric Influence of Substituents on Compound Reactivity

The reactivity of the 2-nitrobenzofuran scaffold, the core of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, is profoundly influenced by the electronic properties of substituents on the benzene (B151609) ring. The nitro group at the 7-position strongly deactivates the aromatic system, making it an excellent electrophile for dearomatization reactions. Research on substituted 2-nitrobenzofurans has demonstrated that additional electron-withdrawing groups on the aromatic ring generally enhance reactivity towards nucleophiles, leading to higher yields in cycloaddition reactions. Conversely, electron-donating groups can decrease the electrophilicity of the system, resulting in lower reactivity.

Steric hindrance also plays a critical role. For instance, substitution at the C4 position of the 2-nitrobenzofuran ring has been shown to cause a significant decrease in both reaction yield and enantioselectivity in organocatalyzed cycloadditions. This is attributed to the steric clash with the incoming nucleophile and the catalyst, which hinders the optimal geometry of the transition state. In contrast, substituents at the C5, C6, and C7 positions are generally well-tolerated. Even bulky groups at these positions can often be accommodated without a significant loss of efficiency, although some decrease in yield may be observed. The interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of reactions involving this heterocyclic system.

Table 1: Influence of Substituents on the Organocatalytic Formal [3+2] Cycloaddition of 2-Nitrobenzofurans

| Entry | Substituent on Benzofuran (B130515) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H | 85 | >95:5 | 96 |

| 2 | 5-Cl | 92 | >95:5 | 97 |

| 3 | 5-Br | 90 | >95:5 | 97 |

| 4 | 5-CF₃ | 93 | >95:5 | 96 |

| 5 | 6-Cl | 88 | >95:5 | 95 |

| 6 | 7-Cl | 89 | >95:5 | 98 |

| 7 | 4-Cl | 45 | >95:5 | 80 |

| 8 | 5,7-diCl | 95 | >95:5 | 98 |

Nucleophilic Dearomatization Reactions of 2-Nitrobenzofuran Systems

The electron-deficient nature of the 2-nitrobenzofuran system makes it an ideal substrate for nucleophilic dearomatization reactions. These transformations provide a powerful strategy for the construction of complex, three-dimensional polycyclic structures from simple, planar aromatic precursors. The nitro group not only activates the ring for nucleophilic attack but also serves as a versatile functional handle for subsequent transformations.

Carbon Nucleophile-Triggered Cyclization Reactions (e.g., [3+2], [4+2], [5+2] Cycloadditions)

A variety of carbon nucleophiles have been employed to trigger dearomative cycloadditions with 2-nitrobenzofurans. These reactions, including [3+2], [4+2], and [5+2] cycloadditions, have been extensively studied for the construction of polycyclic compounds containing a 2,3-dihydrobenzofuran (B1216630) core mdpi.com. For example, in a highly diastereo- and enantioselective organocatalytic formal [3+2] cycloaddition, 2-nitrobenzofurans react with 2-aryl-2-isocyanoacetate esters to yield chiral tricyclic compounds in good yields and with excellent stereoselectivity. This reaction is catalyzed by a cupreine derivative and proceeds in the absence of metals.

In another example, a dearomative [4+2] cycloaddition has been developed between azadienes and azlactones, catalyzed by a chiral squaramide, to produce benzofuran-fused six-membered N-heterocycles in good yields and with high stereoselectivity. These reactions highlight the versatility of carbon nucleophiles in constructing diverse and complex molecular architectures from 2-nitrobenzofuran precursors.

Table 2: Carbon Nucleophile-Triggered Cycloadditions of 2-Nitrobenzofurans

| Entry | Cycloaddition Type | Nucleophile | Catalyst | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 1 | [3+2] | Methyl 2-phenylisocyanoacetate | Cupreine derivative | 85 | >95:5 d.r., 96% ee |

| 2 | [4+2] | Azlactone | Chiral Squaramide | 81 | >20:1 d.r., 99% ee |

| 3 | [3+2] | para-Quinamine | - | 98 | >20:1 d.r. |

N-Triggered Dearomative Cycloadditions

Nitrogen nucleophiles can also initiate dearomative cycloadditions with 2-nitrobenzofurans, providing access to nitrogen-containing heterocyclic systems. A notable example is the N-triggered dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines, which proceeds smoothly under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in excellent yields and with perfect diastereoselectivities mdpi.com. This reaction represents the first instance of an N-triggered dearomative cycloaddition of 2-nitrobenzofurans mdpi.com.

Another approach involves the organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans and N-2,2,2-trifluoroethyl-substituted isatin imines. This reaction, promoted by a squaramide-based cinchona alkaloid derivative, yields complex spirocyclic structures with high stereoselectivity. These N-triggered cycloadditions expand the synthetic utility of 2-nitrobenzofurans for the creation of diverse, nitrogen-containing polycycles.

Table 3: N-Triggered Dearomative Cycloadditions of 2-Nitrobenzofurans

| Entry | Nucleophile | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | para-Quinamine | - | 98 | >20:1 | - |

| 2 | N-Boc-isatin imine | Squaramide | 95 | >20:1 | 98 |

| 3 | N-Bn-isatin imine | Squaramide | 89 | >20:1 | 96 |

Michael Addition Processes with α,β-Unsaturated Systems

The Michael addition is another powerful tool for the dearomatization of 2-nitrobenzofurans. In these reactions, a nucleophile adds to an α,β-unsaturated system, and the resulting enolate attacks the electron-deficient benzofuran ring. An efficient enantioselective dearomatization of 2-nitrobenzofurans has been achieved through an organocatalyzed one-step Michael addition process researchgate.net. This method provides access to a range of structurally diverse 3,3'-disubstituted oxindoles.

Furthermore, the dearomative Michael reaction between 2-nitrobenzofurans and enals, catalyzed by N-heterocyclic carbenes (NHCs), has been reported. This reaction is compatible with a variety of substituents on both the 2-nitrobenzofuran and the enal, affording the corresponding products in high yields and with excellent stereoselectivity. These Michael addition processes demonstrate the utility of 2-nitrobenzofurans as electrophiles in conjugate addition reactions for the synthesis of complex molecules.

Table 4: Michael Addition Processes Involving 2-Nitrobenzofurans

| Entry | Nucleophile Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Oxindole | Chiral Squaramide | 99 | >20:1 | 99 |

| 2 | Cinnamaldehyde | N-Heterocyclic Carbene | 95 | >20:1 | 98 |

| 3 | Propanal | Chiral Amine | 88 | 10:1 | 97 |

Asymmetric Catalysis in Reactions Involving this compound Precursors

The development of asymmetric catalytic methods for reactions involving 2-nitrobenzofuran precursors is of significant importance for the synthesis of enantiomerically pure, complex molecules. Organocatalysis has emerged as a particularly powerful strategy in this regard, offering a metal-free and environmentally benign approach to stereoselective transformations.

Organocatalytic Approaches for Stereoselective Transformations

A wide range of organocatalysts have been successfully employed to control the stereochemical outcome of reactions involving 2-nitrobenzofurans. Chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts, like thioureas and squaramides derived from cinchona alkaloids, have proven to be highly effective. These catalysts can activate the electrophilic 2-nitrobenzofuran and the nucleophile simultaneously through a network of non-covalent interactions, such as hydrogen bonding, thereby creating a chiral environment that directs the approach of the reactants.

For example, the enantioselective dearomatization of 2-nitrobenzofurans via a one-step Michael addition is efficiently catalyzed by a chiral squaramide, affording products with excellent enantioselectivities researchgate.net. Similarly, the formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters is catalyzed by a cupreine derivative, providing chiral tricyclic compounds with high stereocontrol. The choice of catalyst is often crucial for achieving high stereoselectivity, and the optimization of the catalyst structure is a key aspect of method development in this area.

Table 5: Organocatalytic Approaches for Stereoselective Transformations of 2-Nitrobenzofurans

| Entry | Reaction Type | Catalyst Type | Catalyst | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | Cinchona Alkaloid Derivative | Cupreine | 85 | >95:5 d.r., 96% ee |

| 2 | Michael Addition | Bifunctional Squaramide | Quinine-derived Squaramide | 99 | >20:1 d.r., 99% ee |

| 3 | [4+2] Cycloaddition | Bifunctional Squaramide | Cinchona-derived Squaramide | 81 | >20:1 d.r., 99% ee |

| 4 | Michael Addition | N-Heterocyclic Carbene | Chiral Triazolium Salt | 95 | >20:1 d.r., 98% ee |

Metal-Catalyzed Enantioselective Reactions (e.g., Copper-Complex Catalysis)

The construction of chiral molecules is a cornerstone of modern organic synthesis, and the enantioselective functionalization of heterocyclic scaffolds like dihydrobenzofuran is of significant interest. While literature specifically detailing the enantioselective reactions of this compound is specialized, the principles of such transformations can be understood from studies on analogous systems. Copper-complex catalysis, in particular, has emerged as a powerful strategy for a variety of asymmetric transformations, including cycloisomerization, conjugate addition, and carboamination reactions. nih.govrsc.orgscispace.comrsc.org

In a representative example of enantioselective synthesis on a related heterocyclic system, copper(II)-phosphate catalysts have been shown to promote the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, followed by an enantioselective nucleophilic attack. scispace.com This process demonstrates the capacity of a chiral copper complex to control the stereochemical outcome of a reaction involving the formation of a furan (B31954) ring. Mechanistic studies suggest that the reaction proceeds through a copper(II) indole species, which acts as the active catalyst for the transformation. scispace.com

Another relevant example is the copper-catalyzed enantioselective intramolecular carboamination of alkenes, which allows for the synthesis of complex nitrogen-containing heterocycles with high levels of diastereo- and enantioselectivity. nih.gov Although the substrate is different, the underlying principles of stereochemical control by a chiral copper catalyst are applicable. For instance, various arylsulfonyl-substituted substrates, including those with a 4-nitrobenzenesulfonyl (Ns) group, can be cyclized to yield products with high enantiomeric excess (ee), demonstrating the versatility of copper catalysis. nih.gov

The table below summarizes representative results from copper-catalyzed enantioselective reactions on analogous substrate types, illustrating the high levels of stereocontrol achievable.

| Substrate Type | Copper Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-(4-nitrobenzenesulfonyl)-2-(2-methylallyl)aniline | Cu(OTf)₂ with Chiral Bis(oxazoline) Ligand | Intramolecular Carboamination | 88 | 94 | nih.gov |

| N-(benzenesulfonyl)-2-(2-methylallyl)aniline | Cu(OTf)₂ with Chiral Bis(oxazoline) Ligand | Intramolecular Carboamination | 95 | 94 | nih.gov |

| 2-(1-Hexynyl)-2-cyclohexen-1-one + Indole | Cu(II)-Chiral Phosphate Complex | Cycloisomerization-Indole Addition | 92 | 92 | scispace.com |

| 2-(Phenylethynyl)-2-cyclohexen-1-one + Indole | Cu(II)-Chiral Phosphate Complex | Cycloisomerization-Indole Addition | 80 | 90 | scispace.com |

Elucidation of Reaction Mechanisms

Understanding the precise mechanism of a chemical reaction is critical for its optimization and broader application. For complex transformations involving this compound and related compounds, mechanistic elucidation often involves a synergistic approach combining experimental techniques with computational studies, such as Density Functional Theory (DFT). nih.govescholarship.orgmdpi.com

Identification of Key Intermediates and Transition States

The transformations of nitrobenzofuran derivatives are often multistep processes involving various transient species. In copper-catalyzed reactions, the identification of these intermediates provides insight into the catalytic cycle.

For instance, in the copper-catalyzed synthesis of benzofurans from o-iodophenols and terminal alkynes, a plausible mechanism involves the formation of a copper(I) acetylide, which then participates in the crucial C-O bond formation. nih.gov In other proposed mechanisms for benzofuran synthesis, a key step is the coordination of the copper catalyst to a phenolate intermediate, followed by intramolecular addition and subsequent protonolysis to regenerate the catalyst. beilstein-journals.org

In enantioselective reactions, the transition state geometry is what dictates the stereochemical outcome. DFT calculations and mechanistic experiments on analogous copper-catalyzed reactions have helped to rationalize the observed selectivity. For example, in the intramolecular carboamination reaction, a model of enantioinduction suggests a transition state where the N-substituent of the substrate minimizes steric interaction with the chiral bis(oxazoline) ligand on the copper center. nih.gov This model helps to predict which enantiomer will be formed preferentially. Radical intermediates have also been proposed in certain copper-catalyzed processes, playing a key role in the bond-forming steps. nih.govmdpi.com

The table below outlines potential key intermediates and transition states that may be involved in reactions of precursors to or derivatives of this compound.

| Species | Description | Proposed Reaction Context | Supporting Evidence/Analogy |

|---|---|---|---|

| Copper-Phenolate Complex | Coordination of a copper(I) or copper(II) center to the deprotonated hydroxyl group of a phenolic precursor. | Intramolecular Cyclization | Proposed in Cu-catalyzed annulation of 2-fluorophenylacetylenes. beilstein-journals.org |

| Copper Acetylide | A copper atom bonded to a terminal alkyne, formed in the presence of a base. | Coupling-Cyclization Reactions | Common intermediate in Sonogashira and related cross-coupling reactions. nih.gov |

| Radical Intermediate | A carbon-centered radical formed after an addition step, often involving a single-electron transfer process. | Intramolecular Carboamination | Proposed based on trapping experiments and DFT studies in analogous systems. nih.govmdpi.com |

| Chiral Transition State | The sterically defined arrangement of the substrate and chiral copper-ligand complex during the stereodetermining step. | Enantioselective Reactions | Models based on steric interactions used to explain high enantioselectivity. nih.gov |

Role of Proton Shuttles and Catalyst-Substrate Interactions

In many catalytic reactions, the transfer of protons is a critical, and sometimes rate-limiting, step. nih.gov A proton shuttle is a species that facilitates this transfer by accepting a proton from one site and delivering it to another. acs.orgresearchgate.net In reactions involving phenolic precursors to benzofurans, a base can act as a proton shuttle. It initiates the reaction by abstracting the acidic phenolic proton to form a more nucleophilic phenoxide. This same protonated base can then act as a proton donor in a later step of the catalytic cycle. nih.gov Effective proton shuttles are typically molecules that can both donate and accept a proton under the reaction conditions. acs.org

Catalyst-substrate interactions are fundamental to the catalytic process. The reaction is typically initiated by the coordination of the copper catalyst to the substrate. In the case of cyclization of an alkynyl phenol (B47542), the electrophilic copper center activates the alkyne toward nucleophilic attack by the phenoxide (a π-activation mechanism). scispace.com The specific geometry of this catalyst-substrate complex, dictated by the ligands on the copper center, is crucial, especially in enantioselective reactions where it directs the approach of the reacting partners. nih.gov The electron-withdrawing nitro group on the benzofuran ring can influence the electronic properties of the substrate, potentially affecting the rate and regioselectivity of the reaction by modulating the nucleophilicity and electrophilicity of different parts of the molecule.

Intramolecular Cyclization Mechanisms

The formation of the dihydrobenzofuran ring is a key transformation. A general mechanism for the copper-catalyzed intramolecular cyclization of a suitable precursor, such as a 2-alkenyl-nitrophenol, can be proposed based on established reactivity.

A plausible catalytic cycle is depicted below:

Deprotonation : A base (B:) removes the acidic proton from the phenol hydroxyl group, forming a phenoxide intermediate. The base may act as a proton shuttle. nih.gov

Coordination : The copper(I) catalyst coordinates to the alkene moiety of the phenoxide, activating it for nucleophilic attack.

Intramolecular Cyclization : The negatively charged oxygen of the phenoxide attacks the coordinated and now electrophilically activated alkene in an intramolecular fashion. This is the key ring-forming step (5-exo-trig cyclization) that forms the dihydrobenzofuran skeleton and a carbon-copper bond.

Protonolysis : The resulting organocopper intermediate is protonated by the protonated base (HB⁺), releasing the final 2,3-dihydrobenzofuran product and regenerating the copper(I) catalyst and the base (B:), allowing the catalytic cycle to continue. beilstein-journals.org

This sequence of steps—deprotonation, coordination, intramolecular attack, and protonolysis—represents a common and effective pathway for the synthesis of the dihydrobenzofuran core structure under copper catalysis.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran can be determined.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The gem-dimethyl groups at the C2 position would appear as a sharp singlet, integrating to six protons, typically in the upfield region. The methylene (B1212753) protons at the C3 position would also produce a singlet, integrating to two protons. The aromatic protons on the benzene (B151609) ring would appear further downfield, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group at C7. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to confirm the assignments of proton and carbon signals unequivocally. scielo.brresearchgate.netresearchgate.netipb.pt

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include those for the two methyl carbons, the quaternary C2 carbon, the methylene C3 carbon, and the six aromatic carbons, with the carbon atom directly attached to the nitro group (C7) being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~1.5 | Singlet | ~28 |

| C3-H₂ | ~3.2 | Singlet | ~35 |

| Aromatic-H | 7.0 - 8.0 | Doublet, Triplet | 110 - 160 |

| C2 | - | - | ~85 |

| Aromatic C-NO₂ | - | - | ~150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

The most prominent bands would be associated with the nitro (NO₂) group. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the gem-dimethyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. Furthermore, the characteristic C-O-C stretching of the dihydrofuran ring ether linkage would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.orglibretexts.orgyoutube.com

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1385 - 1345 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Ether (C-O-C) | Stretch | 1300 - 1000 | Strong |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques used to separate, identify, and quantify the components of a mixture, making them indispensable for assessing the purity of synthesized this compound.

GC is well-suited for the analysis of volatile and thermally stable compounds. For this particular molecule, a capillary column with a mid-polarity stationary phase would likely provide good separation from potential impurities, such as starting materials or reaction by-products. A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the definitive identification of the main peak and any impurities based on their mass spectra.

HPLC is a versatile technique that is particularly useful for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for purity determination. The nitroaromatic chromophore in the molecule allows for highly sensitive detection using a UV-Vis detector, typically set at a wavelength corresponding to an absorption maximum. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to calculate its percentage purity.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

While NMR and IR spectroscopy provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive elucidation of the three-dimensional structure of a compound in its solid state. mdpi.com This technique is capable of determining the precise spatial arrangement of atoms, bond lengths, and bond angles with very high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would verify the planar nature of the aromatic ring, the conformation of the dihydrofuran ring, and the geometry of the nitro group relative to the benzofuran (B130515) system. Furthermore, the resulting crystal structure would reveal detailed information about intermolecular interactions, such as van der Waals forces or π-π stacking, which govern the packing of molecules in the crystal lattice. Although obtaining suitable single crystals can be a challenge, the structural information gained from a successful crystallographic analysis is considered the ultimate proof of structure. researchgate.netresearchgate.netmdpi.com

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 2,2 Dimethyl 7 Nitrobenzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. nih.gov By solving the Schrödinger equation in an approximate manner, DFT methods provide a detailed picture of electron distribution, which governs the molecule's chemical behavior.

For aromatic and heterocyclic compounds like benzofuran (B130515) derivatives, DFT calculations are routinely used to determine key electronic properties. nih.gov The electronic structure of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran is significantly influenced by the interplay between the electron-donating dihydrobenzofuran ring and the electron-withdrawing nitro group. This interaction dictates the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps are instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. In the case of this compound, the nitro group is expected to create a significant electron-deficient region, making the aromatic ring susceptible to nucleophilic attack.

Below is a representative table of DFT-calculated electronic properties for a related nitroaromatic compound, which illustrates the type of data generated in such studies.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Chemical Potential (μ) | -4.3 eV |

| Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 4.2 eV |

This table presents illustrative data for a generic nitroaromatic compound to demonstrate the outputs of DFT calculations.

Molecular Modeling and Simulation of Conformational Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular modeling and simulation techniques are employed to explore the conformational landscape of a molecule, identifying its most stable geometries and the energy barriers between them. researchgate.net

For this compound, the dihydrofuran ring is non-planar, and its puckering can lead to different conformations. Additionally, rotation around the single bond connecting the nitro group to the benzofuran ring can result in various rotational isomers (rotamers). Conformational analysis of this molecule would typically involve a systematic search of its potential energy surface. This can be achieved through computational methods such as molecular mechanics or quantum mechanical calculations. rsc.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational behavior over time. researchgate.net By simulating the motion of atoms and bonds at a given temperature, MD can reveal the preferred conformations and the transitions between them. Such simulations have been successfully applied to study the conformational preferences of various benzofuran derivatives. researchgate.netuea.ac.uk

A hypothetical conformational analysis of the dihydrofuran ring in this compound might reveal the following stable conformations:

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (O-C2-C3-C3a) |

| Envelope | 0.0 | 25° |

| Twisted | 1.5 | 45° |

This is a hypothetical data table illustrating the potential outcomes of a conformational analysis.

Predicted Collision Cross Section (CCS) Values and Their Significance in Gas Phase Studies

Ion mobility-mass spectrometry (IMS-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.org A key parameter obtained from IMS-MS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. nih.gov The CCS value is a characteristic physical property of an ion and can provide valuable structural information. researchgate.net

For a molecule like this compound, its CCS value would be a unique identifier that could aid in its detection and characterization in complex mixtures. semanticscholar.orgacs.org Experimentally determining the CCS value requires specialized instrumentation. However, computational methods can be used to predict the CCS values of molecules with a high degree of accuracy. eurekalert.orgmdpi.com

These prediction methods often involve generating a three-dimensional structure of the molecule through computational chemistry and then using theoretical models to calculate its interaction with a buffer gas (typically nitrogen or helium). nih.gov Machine learning models trained on large datasets of experimentally determined CCS values have also emerged as powerful tools for predicting CCS values for new compounds. mdpi.comnih.gov

The predicted CCS value for this compound would be a valuable piece of data for its identification in various applications, including metabolomics, environmental analysis, and forensic science.

Below is an example of how predicted CCS values for a small molecule might be presented.

| Adduct Ion | Predicted CCS (Ų) in N₂ | Prediction Method |

| [M+H]⁺ | 135.2 | Machine Learning Model |

| [M+Na]⁺ | 142.8 | Trajectory Method |

This table provides hypothetical predicted CCS values for this compound to illustrate the concept.

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, theoretical calculations can identify the transition states, intermediates, and products, as well as the energy barriers associated with each step. nih.govresearchgate.net

For this compound, theoretical studies could provide insights into a variety of potential reactions, such as electrophilic or nucleophilic aromatic substitution, or reactions involving the nitro group. For example, DFT calculations can be used to model the reaction pathway of a nucleophile attacking the aromatic ring, a process that is activated by the electron-withdrawing nitro group. acs.org

The calculation of transition state geometries and their corresponding activation energies is crucial for understanding the kinetics of a reaction. nih.gov By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. For instance, a computational study could explore the energetics of the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. acs.org

While specific reaction energetics for this compound are not documented, studies on related nitroaromatic compounds have demonstrated the power of computational chemistry in understanding their reactivity. nih.govresearchgate.net

A representative table of calculated reaction energetics for a hypothetical reaction of a nitroaromatic compound is shown below.

| Reaction Step | ΔG‡ (kcal/mol) | ΔH (kcal/mol) |

| Nucleophilic Attack | 15.2 | -5.8 |

| Sigma Complex Formation | - | -10.3 |

| Leaving Group Departure | 8.7 | 2.1 |

This table presents hypothetical data for a generic reaction to illustrate the type of information obtained from theoretical studies of reaction energetics.

Conclusion and Future Perspectives in the Academic Research of 2,3 Dihydro 2,2 Dimethyl 7 Nitrobenzofuran

Synthesis and Mechanistic Advances: A Retrospective Analysis

The synthesis of the 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) core has been well-established, primarily through methods starting from catechol or substituted phenols. google.comgoogle.com A common route to the parent 7-hydroxy analog, a key precursor for the insecticide carbofuran (B1668357), involves the acid-catalyzed cyclization/isomerization of isobutenylpyrocatechol. google.com Another established sequence involves reacting 2-hydroxyacetophenone (B1195853) with a methallyl halide, followed by rearrangement, cyclization, oxidation, and hydrolysis to yield the 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com

The introduction of the nitro group at the 7-position is typically achieved through electrophilic aromatic substitution on a pre-formed dihydrobenzofuran ring. For instance, a synthetic route to a closely related compound, 5-nitro-2,3-dihydrobenzofuran-7-carboxamide, was achieved by nitration using nitric acid in trifluoroacetic acid at low temperatures. acs.org This suggests that direct nitration of 2,3-dihydro-2,2-dimethylbenzofuran or its 7-hydroxy precursor (followed by removal of the hydroxyl group if necessary) is a feasible, though potentially challenging, synthetic strategy.

Mechanistic advances have focused on transition-metal-catalyzed approaches, which offer milder conditions and greater functional group tolerance. nih.govnih.gov Rhodium-catalyzed and palladium-catalyzed C-H functionalization reactions have emerged as powerful tools for constructing the dihydrobenzofuran skeleton. acs.org While not yet applied specifically to 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran, these methods represent a significant evolution from traditional acid-catalyzed cyclizations. A retrospective analysis indicates a shift from harsh, high-temperature reactions to more sophisticated, catalyst-controlled transformations that allow for greater precision and efficiency.

| Synthetic Strategy | Key Precursors | Typical Conditions | Primary Advantages | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Isobutenylpyrocatechol | Heat, organic sulfonic acid catalyst | Economical, uses readily available starting materials | google.com |

| Multi-step Synthesis | 2-Hydroxyacetophenone, Methallyl halide | Rearrangement, cyclization, oxidation, hydrolysis | Versatile for building complexity before cyclization | google.com |

| Direct Nitration of Scaffold | 2,3-Dihydrobenzofuran-7-carboxamide | HNO₃, Trifluoroacetic acid, low temperature | Direct introduction of the key functional group | acs.org |

| Transition Metal-Catalyzed C-H Functionalization | Aryl diazoacetates, benzylic silyl (B83357) ethers | Rh and Pd catalysts, sequential reactions | High enantioselectivity, mild conditions | acs.org |

Unexplored Frontiers in the Reactivity of Nitrobenzofurans

The reactivity of the this compound scaffold is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the benzene (B151609) ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most promising and currently explored area of reactivity for nitrobenzofurans involves their use in dearomative cycloaddition reactions.

Recent research has demonstrated that 2-nitrobenzofurans can act as potent dienophiles or electrophiles in various cycloadditions. rsc.orgresearchgate.net These reactions, often catalyzed by N-heterocyclic carbenes or transition metals, allow for the rapid construction of complex, polycyclic frameworks containing the dihydrobenzofuran core. rsc.org This reactivity pattern transforms the typically stable aromatic system into a highly functionalized three-dimensional structure.

Unexplored frontiers lie in expanding the scope of these dearomatization reactions specifically for 7-nitro-dihydrobenzofuran systems. Key areas for future investigation include:

Asymmetric Cycloadditions: Developing enantioselective versions of the known [3+2] or [4+2] cycloadditions to create chiral polycyclic molecules with potential applications in medicinal chemistry.

Novel Reaction Partners: Exploring the reactivity of this compound with a wider range of nucleophiles and dienes to access novel heterocyclic systems.

Tandem Reactions: Designing one-pot reaction sequences where the nitro group not only facilitates an initial cycloaddition but can then be transformed (e.g., reduced to an amine) to enable subsequent intramolecular cyclizations, leading to highly complex molecular architectures.

Photochemical Reactivity: Investigating the photochemical reactions of this nitro-aromatic compound, which could lead to novel rearrangements or addition products not accessible through thermal methods.

The gem-dimethyl group at the 2-position provides steric hindrance that could influence regioselectivity and diastereoselectivity in novel ways compared to unsubstituted analogs, making this a rich area for mechanistic and synthetic exploration.

Integration of Advanced Computational Methodologies with Experimental Design

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research into nitrobenzofurans. Density Functional Theory (DFT) has become an invaluable tool for predicting and understanding the electronic structure, reactivity, and spectral properties of complex organic molecules. researchgate.netacs.orgrsc.org

For this compound, computational studies can provide critical insights that guide experimental design:

Reactivity Prediction: DFT calculations can determine frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and global electrophilicity indices. researchgate.netresearchgate.net This data can predict the most likely sites for nucleophilic or electrophilic attack and rationalize the regioselectivity observed in cycloaddition reactions.

Mechanism Elucidation: Computational modeling can map the entire reaction coordinate for proposed synthetic routes, identifying transition states and intermediates. rsc.org This allows for a deeper understanding of reaction mechanisms and helps in optimizing reaction conditions (e.g., catalyst choice, temperature) to favor desired products.

Spectroscopic Analysis: Time-dependent DFT (TD-DFT) can simulate UV-visible and other spectroscopic properties. acs.org This aids in the characterization of new compounds and can predict their potential utility in applications like nonlinear optics or photovoltaics. unime.it

Future research will likely see a more profound integration of these methods. For example, in silico screening of virtual libraries of reaction partners could identify the most promising candidates for unexplored cycloaddition reactions before any experimental work is undertaken. This predictive power significantly reduces the time and resources required for discovery.

| Computational Method | Predicted Property | Application in Research Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, Electrostatic potential, Electrophilicity index | Predicting reaction sites and feasibility of cycloadditions | researchgate.netresearchgate.net |

| Transition State Theory | Activation energies, Reaction pathways | Elucidating reaction mechanisms and optimizing conditions | rsc.org |

| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, Optical properties | Aiding in product characterization, exploring photophysical applications | acs.org |

| Molecular Dynamics (MD) | Solvent effects, Conformational analysis | Understanding intermolecular interactions and system dynamics | unime.it |

Emerging Applications of Dihydrobenzofuran Scaffolds in Interdisciplinary Research

The 2,3-dihydrobenzofuran (B1216630) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. mdpi.comnih.gov Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. mdpi.comnih.govresearchgate.net The unique stereochemistry and electronic properties conferred by the dihydrobenzofuran core make it an ideal starting point for the development of novel therapeutics.

Emerging applications are pushing the boundaries beyond traditional medicinal chemistry:

Materials Science: The rigid, electron-rich framework of the dihydrobenzofuran scaffold makes it a candidate for incorporation into organic electronic materials. The introduction of a nitro group, a strong acceptor, creates a donor-acceptor system within the molecule, which is a key design principle for materials with nonlinear optical (NLO) properties or for use in organic photovoltaics. unime.it

Agrochemicals: The parent structure of the target compound is closely related to carbofuran, a broad-spectrum insecticide. google.com While carbofuran itself has environmental and toxicity concerns, the dihydrobenzofuran scaffold remains a viable platform for designing new, potentially safer and more selective agrochemicals. researchgate.net

Chemical Biology: Dihydrobenzofuran derivatives can be functionalized with fluorescent tags or reactive handles to create chemical probes. These tools can be used to study biological processes, identify protein targets, and visualize cellular components, bridging the gap between synthetic chemistry and biology.

The future of this compound research will likely involve leveraging its unique electronic properties for these interdisciplinary applications. Its potential as a building block for functional materials or as a core scaffold for novel bioactive agents ensures its continued relevance in academic and industrial research.

Q & A

Q. What are the key steps in synthesizing 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran, and how are intermediates characterized?

The synthesis involves:

- Claisen rearrangement of 2-methylallyloxyphenol to form 2,2-dimethyl-2,3-dihydro-7-nitrobenzofuran (7-nitro compound) .

- Hydrogenation using Pd/C catalyst to reduce the nitro group to an amine (7-amino compound) .

- Diazotization with NaNO₂ and H₂SO₄ to produce diazosulfate intermediates .

- Hydrolysis under CuSO₄ catalysis to yield 7-hydroxy derivatives . Characterization methods include GC/MS for intermediates (retention times: 3.6–13.8 min) and ¹H NMR/IR for structural confirmation .

Q. How is the stability of this compound assessed in environmental matrices?

Stability studies often employ HPLC to monitor degradation products like 7-benzofuranol and 3-ketocarbofuran. For example, Fenton process experiments show 99% degradation within 42 hours under controlled conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, lab coats) due to skin/eye irritation risks (GHS Category 2/2A) .

- Avoid inhalation; toxicity data indicate LD₅₀ values (oral, rat) of 380 mg/kg .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

SMILES-based predictive tools (e.g., PubChem, DSSTox) and docking studies guide the design of N-substituted derivatives. For example:

- Introducing piperazinyl or benzyl groups improves α-adrenolytic activity (e.g., compound 20 in ) .

- Template_relevance scoring (Pistachio/BKMS databases) predicts feasible synthetic routes for novel analogs .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction (SHELX programs) confirms molecular geometries. For instance, derivatives 16 and 18 exhibit isostructural lattices with minor bond-length variations (C–C bonds: 1.38–1.42 Å) .

- Twinning analysis is critical for high-resolution refinement of macromolecular complexes .

Q. What mechanisms underlie the environmental toxicity of degradation metabolites?

- 3-hydroxycarbofuran and 3-ketocarbofuran inhibit acetylcholinesterase (AChE) in aquatic organisms (EC₅₀: 0.07 mg/L) .

- Microemulsion studies reveal metabolite stability in alkaline media, influencing bioaccumulation potential .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.